![molecular formula C10H13ClFN B1442642 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203685-13-5](/img/structure/B1442642.png)
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Description
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a small-molecule azetidine derivative characterized by a fluorinated benzyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol (calculated from the formula C₁₀H₁₂FN·HCl) . The compound’s structure includes an azetidine ring (a four-membered saturated heterocycle) and a 2-fluorobenzyl group, which confers unique steric and electronic properties. The fluorine atom in the ortho position of the phenyl ring may influence lipophilicity, metabolic stability, and binding interactions compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRQWLNQDEZPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the azetidine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, while the azetidine ring provides structural rigidity and stability . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, the meta-fluorine analog (CAS 1203685-01-1) offers less steric interference but similar electronic effects .
The naphthyl-propoxy substituent in KHG26792 broadens aromatic interactions, enabling neuroprotection via NLRP3 inflammasome inhibition and oxidative stress reduction .
Halogen Effects: Chlorine substitution (e.g., 3-(4-chlorophenoxy)azetidine HCl) enhances halogen bonding but may increase toxicity risks compared to fluorine .
Biological Activity: KHG26792 is the most studied analog, showing efficacy in attenuating brain ischemia/reperfusion injury and MPP⁺-induced cytotoxicity in neuronal cells .
Biological Activity
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFN
- SMILES : C1C(CN1)CC2=CC=CC=C2F
- InChIKey : IBXYIHGRRZWWSP-UHFFFAOYSA-N
The compound features a unique azetidine ring structure substituted with a fluorophenyl group, which contributes to its diverse biological activities.
The mechanism of action for this compound is still under investigation, but preliminary studies suggest that it interacts with specific enzymes and receptors in biological systems. This interaction may modulate various signaling pathways relevant to its antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes, disrupting essential metabolic processes in pathogens.
- Anticancer Activity : It potentially interferes with cell signaling pathways involved in tumor growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial enzyme function is a critical factor in its antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various assays. For instance, studies have reported its antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC values for these assays indicate a promising activity, suggesting that the compound can effectively reduce cell viability at relatively low concentrations .
Table 1: Summary of Biological Activities
Future Directions for Research
While the initial findings are promising, further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo Studies : Assessing the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against target cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.